N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require refluxing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The presence of the fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy. Additionally, the methoxy groups may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide can be compared with other benzamide derivatives, such as:
N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide: This compound has similar structural features but lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide: The presence of a methyl group instead of a fluorine atom can alter its physical and chemical properties, potentially affecting its applications.
These comparisons highlight the unique aspects of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of the fluorine atom.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-10-7-8-13(14(9-10)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPRWMVGAILTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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